molecular formula C16H13N3O B12614694 3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one CAS No. 914774-39-3

3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one

Cat. No.: B12614694
CAS No.: 914774-39-3
M. Wt: 263.29 g/mol
InChI Key: OAXWZGRKUCVMCL-UHFFFAOYSA-N
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Description

3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one is a quinolin-2-one derivative featuring a pyridin-3-ylmethylamino methylidene substituent at the 3-position. This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. Its structure combines the planar quinolinone core with a conjugated imine linkage, enabling π-π stacking interactions and hydrogen bonding, which are critical for biological target engagement .

Properties

CAS No.

914774-39-3

Molecular Formula

C16H13N3O

Molecular Weight

263.29 g/mol

IUPAC Name

3-(pyridin-3-ylmethyliminomethyl)-1H-quinolin-2-one

InChI

InChI=1S/C16H13N3O/c20-16-14(8-13-5-1-2-6-15(13)19-16)11-18-10-12-4-3-7-17-9-12/h1-9,11H,10H2,(H,19,20)

InChI Key

OAXWZGRKUCVMCL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)C=NCC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one can be achieved through various synthetic routes. One common method involves the reaction of quinoline N-oxides with pyridin-3-ylmethylamine under visible light-mediated conditions. This photocatalytic approach is highly efficient, atom-economical, and environmentally friendly, providing high yields with minimal by-products .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Quinoline-2,3-dione derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Applications

  • Antimicrobial Activity
    • Research indicates that derivatives of quinoline compounds exhibit broad-spectrum antibacterial properties. For instance, studies have shown that related compounds can effectively inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli . The presence of the pyridinyl group may enhance this activity by improving solubility and bioavailability.
  • Cancer Therapeutics
    • Compounds similar to 3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one have been explored for their role in targeting metabolic pathways in cancer cells. Specifically, they may activate pyruvate kinase M2 (PKM2), a key enzyme involved in the Warburg effect, which is often upregulated in cancer cells . This activation could potentially alter aberrant metabolic processes, suggesting a therapeutic avenue for cancer treatment.
  • Neuroprotective Effects
    • Some studies have indicated that quinoline derivatives can exhibit neuroprotective properties, potentially benefiting conditions like Alzheimer's disease. The mechanism may involve the modulation of neuroinflammatory responses or antioxidant activities .

Agricultural Applications

  • Plant Growth Regulation
    • The compound has shown promise as a plant growth regulator (PGR). Research on synthetic low molecular weight heterocyclic compounds indicates that similar derivatives can stimulate vegetative growth in crops like maize (Zea mays) and peas (Pisum sativum). These compounds demonstrated auxin-like activity at low concentrations (10^-9 M), leading to enhanced root and shoot development .
  • Enhancement of Photosynthesis
    • Studies have reported that specific heterocyclic compounds can increase chlorophyll content and photosynthetic efficiency in plants. For example, the application of these compounds resulted in significant increases in chlorophyll a and b content, enhancing overall plant vitality and growth rates .

Material Science Applications

  • Ligand Development
    • The compound's structure allows it to function as a ligand in coordination chemistry. Metal complexes formed with this compound can exhibit unique properties suitable for applications in sensors or catalysis . For instance, quinoline derivatives are known to form stable complexes with transition metals, which can be utilized in various catalytic processes.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial effectiveness of various quinoline derivatives against clinical isolates of Escherichia coli. The results demonstrated that modifications to the quinoline structure significantly enhanced antimicrobial activity compared to standard antibiotics.

Case Study 2: Plant Growth Promotion

In agricultural trials, the application of pyridine-containing compounds was tested on cucumber plants (Cucumis sativus). Results indicated that treated plants exhibited improved growth metrics—total height increased by 20% compared to untreated controls—demonstrating the potential for these compounds as effective PGRs.

Mechanism of Action

The mechanism of action of 3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Target Compound
  • Core: Quinolin-2(3H)-one.
  • Substituent: Pyridin-3-ylmethylamino methylidene group at the 3-position.
  • Key Functional Groups : Amine, conjugated imine, aromatic pyridine.
Analog 1: 3-((4-(4-Chlorophenyl)pyrimidin-2-yl)oxymethyl)quinolin-2(1H)-one ()
  • Core: Quinolin-2(1H)-one.
  • Substituent : 4-Chlorophenylpyrimidin-2-yloxymethyl group.
  • Key Functional Groups : Ether, pyrimidine, chloroaryl.
  • Structural Difference : Replacement of the imine-linked pyridine with a pyrimidine-ether moiety enhances solubility and P-gp inhibition activity .
Analog 2: 3-(((3-((4-(Naphthalen-2-yl)pyrimidin-2-yl)amino)phenyl)thio)methyl)quinolin-2(1H)-one ()
  • Core: Quinolin-2(1H)-one.
  • Substituent: Thioether-linked pyrimidinylamino-naphthyl group.
  • Key Functional Groups : Thioether, pyrimidine, naphthalene.
  • Structural Difference : Thioether linkage and bulky naphthalene substituent improve hLDHA inhibitory potency but reduce metabolic stability .
Analog 3: (E)-3-(3-Oxo-3-(4-((4-phenylpyrimidin-2-yl)amino)phenyl)prop-1-en-1-yl)quinolin-2(1H)-one ()
  • Core: Quinolin-2(1H)-one.
  • Substituent : α,β-Unsaturated ketone linked to phenylpyrimidine.
  • Key Functional Groups: Enone, pyrimidine.
  • Structural Difference: Extended conjugation via the enone group enhances sphingosine kinase inhibition but introduces photoisomerization risks .

Spectroscopic and Physicochemical Properties

Compound IR (cm⁻¹) ¹H NMR Key Signals (δ, ppm) MS (m/z) Reference
Target Compound ~1660 (C=O), 1600 (C=N) 8.5–9.0 (pyridine-H), 6.8–7.5 (quinoline-H) 318 (M+H)+*
Analog 1 () 1662 (C=O), 1579 (C=N) 8.27 (enone CH), 4.02 (OCH₃) 506 (M+H)+
Analog 2 () 1537 (C=S), 1415 (C-N) 7.55 (pyrimidine CH), 3.45 (SCH₂) 560 (M+H)+

*Calculated based on molecular formula.

Biological Activity

3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one, a compound featuring a quinoline core with pyridine and imine functionalities, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, particularly its antimicrobial, anticancer, and other pharmacological activities, supported by recent research findings.

Chemical Structure and Properties

The molecular formula of 3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one is C13H12N4OC_{13}H_{12}N_4O with a molecular weight of approximately 240.26 g/mol. The structure includes a quinoline moiety linked to a pyridine ring through an imine bond, which is crucial for its biological interactions.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoline compounds exhibit significant antimicrobial properties. In particular, studies have highlighted the effectiveness of similar structures against various bacterial and fungal strains. For instance:

  • Minimum Inhibitory Concentration (MIC) : A related compound showed an MIC of 1.95 μg/mL against Staphylococcus aureus and 3.90 μg/mL against Candida albicans .
CompoundTarget PathogenMIC (μg/mL)
3-(pyridin-3-yl)methylidene derivativeStaphylococcus aureus1.95
3-(pyridin-3-yl)methylidene derivativeCandida albicans3.90

Anticancer Activity

The quinoline derivatives have also been investigated for their anticancer potential. For example, compounds within this class have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .

Case Study : A study reported that certain quinoline derivatives inhibited the BCL6 protein, which is implicated in various cancers, demonstrating IC50 values in the nanomolar range .

The biological activity of 3-({[(Pyridin-3-yl)methyl]amino}methylidene)quinolin-2(3H)-one may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell growth.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : It may modulate various receptors associated with cell signaling pathways relevant to cancer and microbial resistance.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Preliminary studies suggest favorable absorption characteristics, but detailed ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles are necessary for comprehensive evaluation.

Q & A

Q. SAR Table :

SubstituentPositionlogPIC₅₀ (µM)t₁/₂ (min)
OCH₃6,72.11.245
Cl42.80.875
Piperazine31.92.530

Advanced: What strategies mitigate challenges in crystallizing this compound for structural studies?

Answer:

  • Solvent Screening : Use DMF/EtOH (1:3) for slow evaporation, yielding needle-shaped crystals. Avoid DMSO due to high viscosity .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for pseudo-merohedral twinning, improving R₁ from >0.1 to <0.05 .
  • Low-Temperature Data Collection : Cool crystals to 100 K (N₂ stream) to reduce thermal motion artifacts, enhancing resolution to <1.0 Å .

Troubleshooting : Amorphous precipitates indicate rapid nucleation—add 5% glycerol as a cryoprotectant during cooling .

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